2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid
Overview
Description
“2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid” is a chemical compound. The corresponding phosphoric acid after deprotection is used to modify barium titanate and related metal oxide surface leading to high permittivity values and a high dielectric strength material .
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of C7H17O6P . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
This compound has a pH of 1.8 (100 g/L in H2O), a boiling point of 140 °C/2 mbar, and a density of 1.157 g/cm3 .Scientific Research Applications
Nanocrystal Surface Functionalization and Solution Processed Memristors
2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid has been used in the synthesis of various phosphonic acids for the functionalization of CdSe and HfO2 nanocrystals. This process is significant for the development of memristors, a type of non-volatile memory, showing promise for application in flexible electronics due to their low operating voltage and high colloidal stability (De Roo et al., 2018).
Adhesive Polymer Synthesis
The compound is involved in the synthesis of hydrolytically stable phosphonic acid monomers, which are significant in the development of adhesive polymers. These monomers exhibit different behaviors during radical polymerization and show promising adhesive properties, contributing to advancements in material science and engineering (Moszner et al., 2001).
Chemical Loosening Agents for Agriculture
In agricultural applications, derivatives of 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid have been investigated as chemical loosening agents to aid in the mechanical harvest of olives. These compounds, when applied, result in fruit loosening, facilitating easier harvest with reduced labor efforts (Martin et al., 1981).
Corrosion Inhibition
This chemical also plays a role in the synthesis of compounds used for corrosion inhibition. The synthesized ethyl hydrogen [(methoxyphenyl)(methylamino) methyl] phosphonate derivatives have been tested for their efficiency in inhibiting the corrosion of mild steel in acidic environments. This application is crucial for extending the lifespan and safety of metallic structures in various industrial settings (Djenane et al., 2019).
Polymer Research
In polymer research, 2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid derivatives are utilized in the synthesis of poly(phosphonate)s with adjustable hydrophilicity. These polymers, which include hydrolytically stable P–C bonds in their backbone, are of interest due to their water solubility, nontoxicity, and degradability under certain conditions, broadening the applications in biodegradable materials and medical fields (Bauer et al., 2018).
properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethylphosphonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O6P/c1-11-2-3-12-4-5-13-6-7-14(8,9)10/h2-7H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQTUJZUDXJUIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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